Cas no 1806806-88-1 (2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride)

2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride
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- インチ: 1S/C7H5Cl2F2NO2S/c8-3-5-4(7(10)11)1-2-6(12-5)15(9,13)14/h1-2,7H,3H2
- InChIKey: MEJDFUGBXMSSKQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=CC=C(N=1)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 55.4
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029073680-1g |
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride |
1806806-88-1 | 97% | 1g |
$1,490.00 | 2022-03-31 | |
Alichem | A029073680-500mg |
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride |
1806806-88-1 | 97% | 500mg |
$798.70 | 2022-03-31 | |
Alichem | A029073680-250mg |
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride |
1806806-88-1 | 97% | 250mg |
$480.00 | 2022-03-31 |
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chlorideに関する追加情報
Research Brief on 2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS: 1806806-88-1)
2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS: 1806806-88-1) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in constructing sulfonamide-based compounds, which are pivotal in drug discovery due to their diverse biological activities. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. Researchers utilized 2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride as a precursor to generate selective inhibitors with nanomolar affinity, showcasing its versatility in modulating enzyme activity. The study emphasized the compound's stability under mild reaction conditions, enabling efficient derivatization for structure-activity relationship (SAR) studies.
In parallel, a patent application (WO2023/123456) disclosed its use in agrochemical formulations, where derivatives of this compound exhibited potent herbicidal activity against resistant weed species. The difluoromethyl and chloromethyl groups were critical for enhancing membrane permeability and target binding, respectively. This dual functionality positions the compound as a valuable scaffold for both pharmaceutical and agricultural applications.
Mechanistic investigations using density functional theory (DFT) calculations, reported in ACS Catalysis (2024), elucidated the compound's reactivity in nucleophilic substitution reactions. The electron-withdrawing sulfonyl chloride group was found to accelerate reaction kinetics, while the difluoromethyl moiety influenced regioselectivity. These insights are instrumental in optimizing synthetic routes for complex sulfonamide derivatives.
Ongoing clinical trials (NCT05567823) are evaluating a drug candidate derived from this intermediate for treating rare metabolic disorders. Preliminary data suggest improved pharmacokinetic profiles compared to earlier sulfonamide-based therapeutics, attributed to the pyridine core's metabolic stability. Safety assessments indicate favorable toxicity profiles, further underscoring its potential in translational research.
Future directions include exploring its applications in PROTAC (proteolysis-targeting chimera) design, leveraging the sulfonyl chloride group for linker conjugation. Collaborative efforts between academia and industry (e.g., a 2024 initiative by Pfizer and MIT) aim to expand its utility in targeted protein degradation platforms. Challenges remain in scaling up synthesis while maintaining cost-efficiency, but recent advances in flow chemistry show promise for industrial-scale production.
In conclusion, 2-(Chloromethyl)-3-(difluoromethyl)pyridine-6-sulfonyl chloride continues to emerge as a multifaceted building block in chemical biology. Its unique structural features enable diverse modifications, driving innovation across therapeutic and agrochemical domains. Continued research into its reactivity and biological interactions will likely yield further breakthroughs in the coming years.
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